molecular formula C25H27ClN4O3S B11191593 2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191593
M. Wt: 499.0 g/mol
InChI Key: GGPPGKJJEJKWJC-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a methoxyethyl group, a chlorobenzyl group, and an ethylphenyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chlorobenzyl, ethylphenyl, and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27ClN4O3S

Molecular Weight

499.0 g/mol

IUPAC Name

2-methoxyethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H27ClN4O3S/c1-4-17-9-11-18(12-10-17)22-21(23(31)33-14-13-32-3)16(2)27-24-28-25(29-30(22)24)34-15-19-7-5-6-8-20(19)26/h5-12,22H,4,13-15H2,1-3H3,(H,27,28,29)

InChI Key

GGPPGKJJEJKWJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4Cl)C)C(=O)OCCOC

Origin of Product

United States

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